3-(Chloromethyl)pyridazine

Descripción general

Descripción

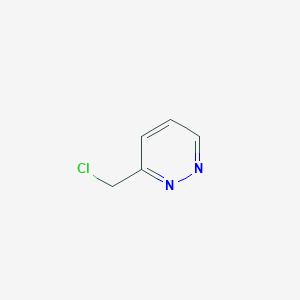

3-(Chloromethyl)pyridazine is a heterocyclic compound belonging to the pyridazine family. It is characterized by the presence of a chloromethyl group attached to the third position of the pyridazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Chloromethyl)pyridazine involves the reaction of 3-methylpyridazine with trichloroisocyanuric acid in chloroform under reflux conditions. The reaction mixture is stirred overnight, followed by filtration and washing with an aqueous solution of sodium hydroxide and brine. The product is then dried and concentrated under reduced pressure to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Chloromethyl)pyridazine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Various substituted pyridazine derivatives.

Oxidation and Reduction Reactions: Different oxidation states and reduced forms of the compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(Chloromethyl)pyridazine derivatives. In particular, a series of pyridazine derivatives, including this compound, have shown potent inhibition against various cancer cell lines. For instance, compounds derived from this structure have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Carcinogenicity Studies

While exploring its biological implications, research has also indicated that 3-(Chloromethyl)pyridine hydrochloride (a related compound) was found to be carcinogenic in male Fischer 344 rats and B6C3F1 mice during bioassay studies. These studies involved administering the compound through gavage and monitoring for tumor development over an extended period . The findings underscore the importance of understanding both therapeutic potentials and safety profiles when considering compounds like this compound for research and development.

Photoredox-Catalyzed Reactions

This compound has been employed in photoredox-catalyzed reactions, facilitating the introduction of various functional groups into complex molecules. This method allows for selective transformations that are crucial in synthesizing pharmaceuticals and agrochemicals . The ability to modify the pyridazine structure enhances its utility in creating diverse chemical libraries for drug discovery.

Synthesis of Pyridazine-Fused Chromones

Another significant application involves the synthesis of pyridazine-fused chromones using this compound as a precursor. This synthetic route has been optimized for efficiency and selectivity, yielding compounds with promising antiviral activities against human coronaviruses. The methodology showcases how modifications to the pyridazine framework can lead to biologically active compounds with potential therapeutic applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazine have been found to inhibit calcium ion influx, which is crucial for platelet aggregation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative of pyridazine with a keto functionality at the third position.

Comparison: 3-(Chloromethyl)pyridazine is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

3-(Chloromethyl)pyridazine is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

This compound is characterized by a chloromethyl group attached to the pyridazine ring, which enhances its reactivity with biological macromolecules. This compound has been linked to various pharmacological effects, primarily due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes.

Target Interactions:

- The chloromethyl group allows for significant interaction with enzymes such as cytochrome P450, where it can inhibit catalytic activity by forming covalent bonds at the active site.

- It has been suggested that this compound influences multiple biochemical pathways, affecting processes such as cell signaling and gene expression.

Biochemical Pathways:

- The compound has been shown to modulate calcium ion influx, which is crucial for various cellular functions including platelet aggregation.

- It also affects oxidative stress response pathways and apoptosis-related gene expression.

Biological Activities

This compound exhibits several biological activities, including:

- Anticancer Activity: Studies have shown that derivatives of pyridazine, including this compound, can possess significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.43 µM to 35.9 µM against breast cancer cell lines T-47D and MDA-MB-231 .

- Enzyme Inhibition: The compound has been reported to inhibit glycosidase activity and other enzymes involved in metabolic processes, showcasing its potential as a therapeutic agent against metabolic disorders .

Case Studies

Carcinogenicity Assessment:

A notable study assessed the carcinogenic potential of 3-(chloromethyl)pyridine hydrochloride (a related compound) in Fischer 344 rats and B6C3F1 mice. The results indicated a significant increase in tumor incidence in male rats exposed to high doses over a prolonged period. Tumors observed included squamous-cell papillomas and carcinomas at the application site . This underscores the need for caution in therapeutic applications involving chloromethylated compounds.

Antiparasitic Activity:

Research into pyridazine derivatives has revealed their potential as antiparasitic agents. A study focused on 3-nitroimidazo[1,2-b]pyridazine derivatives demonstrated improved efficacy against Giardia lamblia, highlighting the importance of structural modifications in enhancing biological activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its weak basicity and robust hydrogen-bonding capacity play crucial roles in drug-target interactions. These properties may influence its bioavailability and distribution within biological systems.

Summary of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Anticancer | Significant anti-proliferative effects against breast cancer cell lines | 0.43 µM - 35.9 µM |

| Enzyme Inhibition | Inhibits glycosidase and cytochrome P450 enzyme activities | Not specified |

| Carcinogenicity | Induces tumors in animal models at high doses | Tumor incidence P < 0.001 |

Propiedades

IUPAC Name |

3-(chloromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCGCUQPXQOQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557820 | |

| Record name | 3-(Chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41227-72-9 | |

| Record name | 3-(Chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.